molecular formula C14H19N B11900442 1-Cyclohexyl-2-phenylaziridine CAS No. 27159-37-1

1-Cyclohexyl-2-phenylaziridine

Cat. No.: B11900442
CAS No.: 27159-37-1
M. Wt: 201.31 g/mol
InChI Key: MENDNJGGIBBTQZ-UHFFFAOYSA-N
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Description

1-Cyclohexyl-2-phenylaziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by a cyclohexyl group and a phenyl group attached to the aziridine ring. Aziridines are known for their significant strain due to the three-membered ring structure, which makes them highly reactive and useful in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-2-phenylaziridine can be synthesized through several methods. One common approach involves the cyclization of haloamines or amino alcohols. For instance, the reaction of 1-cyclohexyl-2-phenylamine with a halogenating agent can lead to the formation of the aziridine ring . Another method involves the use of nitrene addition to alkenes, where nitrenes are generated in situ from organic azides or other precursors .

Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the cyclization of amino alcohols under high-temperature conditions using oxide catalysts. This method is efficient and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-2-phenylaziridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Reagents: Amines, alcohols, thiols.

    Oxidizing Agents: Peracids, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed:

    Ring-Opened Products: Amines, alcohols, thiols.

    Oxidized Products: Oxaziridines.

    Reduced Products: Amines.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-2-phenylaziridine primarily involves the ring strain of the aziridine ring, which makes it highly reactive. The compound can undergo nucleophilic attack, leading to ring-opening reactions. The nitrogen atom in the aziridine ring can also participate in various chemical transformations, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 1-Cyclohexyl-2-phenylaziridine is unique due to the presence of both cyclohexyl and phenyl groups, which impart distinct steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications in polymer chemistry and medicinal chemistry .

Properties

CAS No.

27159-37-1

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

1-cyclohexyl-2-phenylaziridine

InChI

InChI=1S/C14H19N/c1-3-7-12(8-4-1)14-11-15(14)13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-11H2

InChI Key

MENDNJGGIBBTQZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CC2C3=CC=CC=C3

Origin of Product

United States

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